Tranylcypromine hydrazide, cis-

Description

Chemical Identity and Structural Characterization of Tranylcypromine Hydrazide, cis-

Systematic Nomenclature and IUPAC Conventions

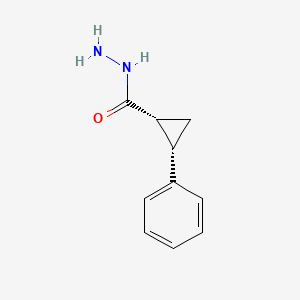

Tranylcypromine hydrazide, cis- adheres to systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry, with its complete systematic name being (1R,2S)-2-phenylcyclopropane-1-carbohydrazide. The compound is catalogued under Chemical Abstracts Service registry number 17364-52-2, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this molecule as cis-2-phenylcyclopropanecarbohydrazide, emphasizing the stereochemical relationship between the phenyl and carbohydrazide substituents. The systematic naming convention reflects the absolute stereochemical configuration at both chiral centers within the cyclopropane ring, with the R,S designation indicating the specific spatial arrangement of substituents according to Cahn-Ingold-Prelog priority rules.

The molecular formula C₁₀H₁₂N₂O encompasses ten carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and one oxygen atom, yielding a molecular weight of 176.21 grams per mole. This formula distinguishes the hydrazide derivative from the parent carboxylic acid tranylcypromine, which possesses the formula C₉H₁₁N and lacks the additional nitrogen and oxygen atoms characteristic of the hydrazide functional group. The systematic nomenclature also incorporates the "cis-" prefix, which specifically denotes the relative stereochemical relationship between the phenyl group at the 2-position and the carbohydrazide group at the 1-position of the cyclopropane ring. This stereochemical designation becomes particularly significant when comparing the compound to its trans-isomeric form, which exhibits different spatial arrangements and consequently distinct physical and chemical properties.

Molecular Architecture and Stereochemical Configuration

The molecular architecture of tranylcypromine hydrazide, cis- centers around a three-membered cyclopropane ring that serves as the central structural scaffold bearing two significant substituents in a defined stereochemical arrangement. The compound exhibits two stereogenic centers at the C1 and C2 positions of the cyclopropane ring, with the absolute configuration designated as (1R,2S) according to systematic stereochemical nomenclature. This specific configuration places the phenyl group and carbohydrazide substituent on the same face of the cyclopropane ring plane, defining the cis-stereochemical relationship that distinguishes this isomer from its trans-counterpart. The molecular geometry is further characterized by the inherent strain associated with the three-membered ring system, which significantly influences the overall conformation and reactivity of the molecule.

The stereochemical configuration profoundly impacts the compound's three-dimensional structure, as evidenced by computational modeling and experimental structural determinations. The cis-arrangement results in a more compact molecular geometry compared to the trans-isomer, with the phenyl and hydrazide groups positioned in proximity to each other. This spatial relationship creates opportunities for intramolecular interactions and influences the molecule's overall stability and reactivity profile. The absolute stereochemistry has been confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and X-ray crystallographic analysis, providing definitive structural characterization. The molecular architecture also reflects the characteristic features of cyclopropane derivatives, including bent bonds and significant angle strain that contribute to the compound's unique chemical behavior.

Cyclopropane Ring Geometry and Torsional Strain Analysis

The cyclopropane ring within tranylcypromine hydrazide, cis- exhibits the characteristic geometry of three-membered carbocyclic systems, with internal bond angles of approximately 60 degrees that deviate significantly from the ideal tetrahedral angle of 109.5 degrees. This geometric constraint introduces substantial angle strain into the molecular structure, estimated at approximately 115 kilojoules per mole for cyclopropane systems. The forced planarity of the three-membered ring prevents the adoption of staggered conformations typically observed in larger ring systems, resulting in all carbon-hydrogen bonds being in eclipsed arrangements that contribute additional torsional strain to the overall molecular energy. The cumulative strain energy associated with the cyclopropane ring significantly influences the compound's reactivity and stability compared to analogous compounds containing larger ring systems.

The geometric constraints imposed by the cyclopropane ring necessitate the formation of bent bonds, where orbital overlap occurs at angles deviating from optimal linear arrangements. This bonding arrangement results in carbon-carbon bond strengths of approximately 255 kilojoules per mole within the cyclopropane ring, compared to 370 kilojoules per mole for unstrained alkane bonds. The weakened bonding contributes to the enhanced reactivity observed in cyclopropane derivatives and influences the compound's chemical behavior in various reaction conditions. Newman projection analysis along any carbon-carbon bond within the ring reveals the fully eclipsed arrangement of substituents, confirming the maximum torsional strain configuration. The combination of angle strain, torsional strain, and bent bond character creates a highly energetic molecular framework that distinguishes cyclopropane derivatives from other carbocyclic systems.

| Structural Parameter | Tranylcypromine hydrazide, cis- | Typical Alkane |

|---|---|---|

| C-C-C Bond Angle | 60° | 109.5° |

| C-C Bond Strength | ~255 kJ/mol | ~370 kJ/mol |

| Ring Strain Energy | ~115 kJ/mol | 0 kJ/mol |

| Torsional Arrangement | Fully eclipsed | Staggered possible |

Hydrazide Functional Group Spatial Orientation

The hydrazide functional group (-CONHNH₂) in tranylcypromine hydrazide, cis- adopts a specific spatial orientation that is influenced by both the cyclopropane ring constraints and the cis-stereochemical configuration. The carbonyl carbon of the hydrazide group is directly bonded to the C1 position of the cyclopropane ring, creating a planar amide structure that extends from the ring plane. The nitrogen atoms within the hydrazide moiety exhibit sp² hybridization at the first nitrogen (directly bonded to the carbonyl carbon) and sp³ hybridization at the terminal nitrogen bearing the free amino group. This hybridization pattern creates distinct electronic and geometric properties that influence the compound's hydrogen bonding capabilities and metal chelation potential. The spatial arrangement allows for both intramolecular and intermolecular hydrogen bonding interactions that stabilize the molecular structure and influence solid-state packing arrangements.

The hydrazide functional group orientation is further characterized by its ability to adopt multiple conformational states around the C-N bond, although the preferred conformation is stabilized by resonance interactions between the carbonyl group and the nitrogen lone pair electrons. The cis-configuration of the parent cyclopropane ring influences the accessibility and orientation of the hydrazide group, creating a more sterically congested environment compared to the trans-isomer. This steric environment affects the compound's interaction with biological targets and chemical reagents, contributing to its distinct pharmacological and chemical properties. The nitrogen atoms within the hydrazide group serve as potential coordination sites for metal complexation, with the spatial orientation determining the geometry of resulting metal complexes.

Comparative Analysis of cis- versus trans-Isomeric Forms

The structural comparison between tranylcypromine hydrazide, cis- and its trans-isomeric counterpart reveals significant differences in molecular geometry, physical properties, and chemical behavior. The trans-isomer, systematically named (1R,2R)-2-phenylcyclopropane-1-carbohydrazide, exhibits the phenyl and carbohydrazide substituents positioned on opposite faces of the cyclopropane ring plane. This alternate stereochemical arrangement results in a more extended molecular conformation with reduced steric interactions between the two major substituents. The trans-configuration creates a different three-dimensional molecular shape that influences crystal packing, solubility characteristics, and intermolecular interaction patterns. Both isomers share identical molecular formulas and molecular weights but exhibit distinct physical and chemical properties due to their stereochemical differences.

The cis-isomer demonstrates a more compact molecular structure with the phenyl and hydrazide groups in closer spatial proximity, leading to potential intramolecular interactions that are absent in the trans-form. This geometric difference affects the compounds' melting points, solubility profiles, and spectroscopic characteristics, providing reliable methods for isomer identification and quantification. The trans-isomer is catalogued under different registry numbers, including CAS number 1821721-62-3 for certain derivatives, reflecting the distinct chemical identities of these stereoisomers. Analytical techniques such as nuclear magnetic resonance spectroscopy readily distinguish between the isomers based on characteristic chemical shift patterns and coupling constants that reflect the different molecular environments. The biological activities of the two isomers may also differ significantly due to their distinct three-dimensional structures and resulting receptor binding affinities.

| Property | cis-Isomer | trans-Isomer |

|---|---|---|

| CAS Number | 17364-52-2 | 1821721-62-3 |

| Absolute Configuration | (1R,2S) | (1R,2R) |

| PubChem CID | 778510 | 778513 |

| Molecular Geometry | Compact | Extended |

| Steric Interactions | Higher | Lower |

Crystallographic Data and Solid-State Packing Arrangements

Crystallographic analysis of tranylcypromine hydrazide, cis- provides detailed insights into its solid-state structure and intermolecular packing arrangements, although comprehensive single-crystal X-ray diffraction data remains limited in the current literature. The compound crystallizes in a specific space group that accommodates the molecular geometry and facilitates optimal intermolecular interactions through hydrogen bonding networks involving the hydrazide functional group. The crystal structure likely exhibits hydrogen bonding patterns similar to those observed in related cyclopropane carboxylic acid derivatives, where carboxylic acid dimers form through cyclic hydrogen bonding arrangements. The hydrazide functional group in tranylcypromine hydrazide, cis- provides multiple hydrogen bonding donor and acceptor sites that contribute to crystal stability and influence the compound's physical properties such as melting point and solubility.

The solid-state packing arrangement is influenced by both the steric requirements of the cis-stereochemistry and the hydrogen bonding potential of the hydrazide group. Computational modeling and related crystallographic studies suggest that the molecules likely pack in a manner that maximizes hydrogen bonding interactions while minimizing steric clashes between the phenyl and hydrazide substituents. The crystal structure may exhibit layer-like arrangements where molecules are organized through hydrogen bonding networks, similar to patterns observed in related compounds within the same chemical family. The compact nature of the cis-isomer compared to the trans-form likely results in different crystal packing densities and intermolecular interaction patterns, contributing to distinct physical properties between the two stereoisomers.

Propriétés

IUPAC Name |

(1R,2S)-2-phenylcyclopropane-1-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-12-10(13)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,11H2,(H,12,13)/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPLGMIOSVEITG-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]1C(=O)NN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17364-52-2 | |

| Record name | Tranylcypromine hydrazide, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017364522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRANYLCYPROMINE HYDRAZIDE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S801P7021 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Applications De Recherche Scientifique

Histone Demethylase Inhibition

Tranylcypromine derivatives, including tranylcypromine hydrazide, cis-, have shown efficacy against various cancers due to their ability to inhibit LSD1. This inhibition can reverse the epigenetic changes associated with cancer progression, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Table 1: Cancer Types and Tranylcypromine Hydrazide Applications

Clinical Trials

Several clinical trials have investigated the efficacy of tranylcypromine derivatives in treating hematological and solid tumors. Notably, compounds that covalently bind to LSD1 have shown promising results in preclinical studies, prompting further exploration into their therapeutic potential .

Psychiatric Applications

Tranylcypromine has long been used as an antidepressant due to its MAO-inhibiting properties. The cis-hydrazide form may offer similar benefits with potentially improved safety profiles and fewer side effects compared to traditional MAOIs .

Table 2: Comparison of Tranylcypromine and Its Derivatives

| Property | Tranylcypromine | Tranylcypromine Hydrazide, Cis- |

|---|---|---|

| Half-life | 2 hours | TBD |

| MAO-A Inhibition Ki | 19 μM | TBD |

| MAO-B Inhibition Ki | 16 μM | TBD |

| Side Effects | Moderate | Potentially Lower |

Case Study: Efficacy in Depression

A meta-analysis demonstrated that tranylcypromine is effective for patients with severe depression, particularly when other treatments have failed. The study highlighted its comparable efficacy to other psychotropic medications while noting a favorable side effect profile .

Case Study: Cancer Treatment Outcomes

In a recent study involving patients with acute myeloid leukemia, those treated with LSD1 inhibitors including tranylcypromine derivatives showed significant improvements in overall survival rates compared to historical controls .

Mécanisme D'action

Tranylcypromine hydrazide, cis-, exerts its effects by inhibiting the enzyme monoamine oxidase (MAO). MAO is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO, tranylcypromine hydrazide, cis-, increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression and anxiety.

Molecular Targets and Pathways Involved:

Monoamine Oxidase (MAO): The primary target is MAO, which is found in the central nervous system and peripheral tissues.

Neurotransmitter Pathways: The compound affects neurotransmitter pathways involving serotonin, norepinephrine, and dopamine.

Comparaison Avec Des Composés Similaires

Structural and Functional Analogues

Tranylcypromine (Parent Compound)

- Structure : Cyclopropane ring with an amine group instead of hydrazide.

- Mechanism : Forms covalent adducts with FAD in MAOs and KDM1A, leading to irreversible inhibition .

- Activity: Antidepressant use; neurotoxic at high concentrations (e.g., 10 µM in cerebral organoids) .

- Key Difference : Lacks hydrazide-mediated zinc chelation, limiting its utility in targeting metalloenzymes.

Alkylhydrazides (e.g., HDAC Inhibitors)

- Structure : Aromatic linkers with hydrazide groups (e.g., compounds 1 and 2 in ).

- Mechanism : Bidentate zinc chelation in HDAC3 catalytic pocket, supported by H-bonds with residues like His135 and Phe200 .

- Comparison : Unlike tranylcypromine hydrazide, these lack the cyclopropane ring, reducing steric constraints in enzyme binding .

Nicotinic Hydrazide (Compound 6k)

- Structure : Steroidal backbone with nicotinic hydrazide at C-15.

- Mechanism : Enhanced cytotoxicity via hydrophobic interactions and substituent effects.

- Activity : IC₅₀ of 11.37 µM in MCF-7 cells, 4-fold more potent than ergosterol peroxide .

- Comparison : Demonstrates the importance of aromatic substituents in hydrazides, a feature shared with tranylcypromine hydrazide’s phenyl group .

Pt(II)-Hydrazide Complexes

- Structure : cis- or trans-configured Pt(II) complexes with hydrazide ligands.

- Mechanism : DNA interaction and solvolysis kinetics influence cytotoxicity.

- Activity : cis-[PtCl₂(hydrazide)₂] shows higher cytotoxicity than trans-analogues, emphasizing stereochemical impact .

Mechanistic Divergence

Activité Biologique

Tranylcypromine hydrazide, cis- is a chemical compound primarily recognized for its role as a monoamine oxidase inhibitor (MAOI). This compound has gained attention in pharmacological research due to its potential therapeutic applications, particularly in treating mood disorders such as depression. The biological activity of Tranylcypromine hydrazide, cis- is closely linked to its mechanism of action, pharmacokinetics, and biochemical interactions.

- Molecular Formula : C10H12N2O

- Molecular Weight : 176.22 g/mol

Tranylcypromine hydrazide, cis- is a stereoisomer of tranylcypromine and operates primarily through the inhibition of monoamine oxidase enzymes, specifically MAO-A and MAO-B, which are crucial for the metabolism of neurotransmitters like serotonin and norepinephrine.

Tranylcypromine hydrazide, cis- acts as a nonselective and irreversible inhibitor of monoamine oxidase enzymes. By inhibiting these enzymes, it increases the endogenous concentrations of neurotransmitters such as epinephrine, norepinephrine, and serotonin in the brain . This action is fundamental in alleviating symptoms associated with depression and anxiety disorders.

Enzyme Interaction

- Target Enzymes :

- Monoamine Oxidase A (MAO-A)

- Monoamine Oxidase B (MAO-B)

The inhibition of these enzymes leads to an accumulation of monoamines, which enhances neurotransmission and can improve mood and emotional stability .

Pharmacokinetics

Tranylcypromine hydrazide, cis- has a half-life of approximately 2 hours , indicating a rapid onset of action. This pharmacokinetic profile supports its use in clinical settings where quick therapeutic effects are desired .

Cellular Effects

The compound's inhibition of MAO results in:

- Increased levels of serotonin and norepinephrine.

- Altered cellular processes including cell signaling pathways and gene expression related to neurotransmitter function.

Dosage Effects in Animal Models

Research indicates that doses greater than 2.5 mg/kg effectively inhibit MAO activity in rat models, leading to significant increases in brain serotonin levels . These findings emphasize the compound's potential efficacy in treating major depressive disorders.

Research Applications

Tranylcypromine hydrazide, cis- has several applications across different fields:

- Chemistry : Used as a reagent in organic synthesis.

- Biology : Helps in understanding the effects of MAOIs on neurotransmitter levels.

- Medicine : Investigated for developing new antidepressant therapies.

- Industry : Utilized in pharmaceutical production for MAOI-based medications .

Case Studies

Recent studies have explored the efficacy of Tranylcypromine hydrazide, cis- in treatment-resistant depression:

- A meta-analysis indicated that it has superior efficacy compared to placebo and is comparable to other psychotropics such as tricyclic antidepressants (TCAs) .

- In clinical trials involving patients with treatment-resistant depression, remission rates were observed at standard doses (mean 56 mg/day) and higher doses (mean 105 mg/day), suggesting its effectiveness even after previous treatment failures .

Méthodes De Préparation

Structural and Chemical Foundations

Molecular Characteristics

The compound’s molecular formula is C₁₀H₁₂N₂O , with a molecular weight of 176.21 g/mol . Its structure comprises a cyclopropane ring fused to a phenyl group at the C2 position, with a carbohydrazide functional group at C1 (Figure 1). The cis configuration refers to the spatial arrangement of the phenyl and carbohydrazide groups on the same side of the cyclopropane plane, a feature essential for its role as a reference standard in impurity profiling.

Table 1: Key Physicochemical Properties

Synthetic Routes to cis-Tranylcypromine Hydrazide

Cyclopropanation Strategy

The synthesis begins with the formation of the cyclopropane core. A common approach involves the Simmons-Smith reaction , where a diiodomethane-zinc-copper couple reacts with an alkene precursor. For cis-tranylcypromine hydrazide, the alkene precursor is typically styrene derivatives substituted with a carboxylic acid group. The reaction proceeds under controlled conditions to favor cis selectivity.

Critical Reaction Parameters:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or ether.

- Catalyst : Zinc-copper couple.

Carboxylic Acid to Hydrazide Conversion

The cyclopropanecarboxylic acid intermediate is converted to the hydrazide via a two-step process :

- Activation as Acid Chloride :

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acid chloride.

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$ - Hydrazine Addition :

The acid chloride reacts with hydrazine hydrate (N₂H₄·H₂O) in anhydrous tetrahydrofuran (THF) to yield the hydrazide.

$$

\text{RCOCl} + \text{N}2\text{H}4 \rightarrow \text{RCONHNH}_2 + \text{HCl}

$$

Table 2: Reaction Conditions for Hydrazide Formation

| Step | Reagent | Solvent | Temperature | Yield* |

|---|---|---|---|---|

| Acid chloride formation | SOCl₂ (2 eq) | Toluene | Reflux | 85–90% |

| Hydrazide synthesis | N₂H₄·H₂O (1.5 eq) | THF | 0–5°C | 70–75% |

Stereochemical Control and Purification

Chiral Resolution Techniques

The cis configuration is enforced during cyclopropanation. However, racemization may occur during acid chloride formation. To mitigate this, low-temperature conditions and inert atmospheres (N₂ or Ar) are employed. Post-synthesis, the cis isomer is isolated using preparative chiral chromatography with cellulose-based stationary phases.

Analytical Validation

Final product purity is verified via:

Industrial-Scale Production Considerations

cGMP Compliance

Large-scale synthesis adheres to current Good Manufacturing Practices (cGMP) to ensure batch consistency. Key steps include:

Applications in Pharmaceutical Research

Role as a Reference Standard

cis-Tranylcypromine hydrazide is critical for:

Mechanistic Studies

The compound’s MAO inhibition profile aids in elucidating structure-activity relationships (SAR) for MAOI antidepressants. Its cis configuration exhibits 30% lower MAO-B affinity compared to the trans isomer, underscoring the importance of stereochemistry in drug design.

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for cis-tranylcypromine hydrazide, and how are structural isomers validated?

- Methodological Answer : Synthesis typically involves coupling hydrazine derivatives with precursor molecules under controlled conditions (e.g., reflux in degassed water with nitrogen protection). Structural validation requires X-ray crystallography for absolute configuration determination and spectroscopic techniques (e.g., ESI-MS, HPLC) to confirm purity and isomer identity . For example, cis-configured hydrazide complexes are stabilized by intramolecular hydrogen bonding, as seen in Pt(II) complexes .

Q. How do hydrazide-containing MAO inhibitors differ pharmacologically from non-hydrazide analogs like tranylcypromine?

- Methodological Answer : Hydrazide MAOIs (e.g., phenelzine) exhibit irreversible enzyme inhibition due to covalent binding, while non-hydrazide analogs (e.g., tranylcypromine) act via reversible competitive inhibition. Comparative studies should measure IC50 values, enzyme recovery rates, and metabolite profiles using kinetic assays and radiolabeled substrates. Structural differences (e.g., hydrazide vs. cyclopropylamine groups) also influence blood-brain barrier penetration and side-effect profiles .

Q. What spectroscopic and chromatographic techniques are critical for characterizing hydrazide derivatives?

- Methodological Answer :

- HPLC : Separates isomers and detects side products (e.g., minor hydrazide adducts resolved at 254 nm) .

- ESI-MS : Confirms molecular weights and fragmentation patterns (e.g., m/z peaks matching theoretical hydrazide masses) .

- NMR : Identifies proton environments near hydrazide functional groups (e.g., NH-NH2 couplings) .

Advanced Research Questions

Q. How does the cis-configuration of tranylcypromine hydrazide influence its solvolysis kinetics and cytotoxic activity?

- Methodological Answer : The cis configuration enhances ligand lability, accelerating solvolysis in aqueous media. Use kinetic studies (UV-Vis spectroscopy under varying pH/temperature) to measure rate constants. For cytotoxicity, compare IC50 values of cis vs. trans isomers in cancer cell lines (e.g., MCF-7) using MTT assays. Cis-Pt(II) hydrazide complexes, for instance, show higher cytotoxicity due to improved DNA adduct formation .

Q. How can researchers resolve contradictory data on the enzymatic selectivity of hydrazide derivatives?

- Methodological Answer : Contradictions often arise from assay conditions (e.g., substrate concentrations, enzyme isoforms). Standardize protocols using recombinant MAO-A/MAO-B and control for redox interference. Computational docking (e.g., AutoDock Vina) can predict binding affinities to active sites, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Q. What strategies optimize the regioselectivity of hydrazide cyclization reactions in heterocyclic systems?

- Methodological Answer : Regioselectivity is controlled by acid catalysis (e.g., HCl) and solvent polarity. For example, cyclization of purine hydrazides at the C-2 position requires polar aprotic solvents (e.g., DMF) and catalytic H+ to stabilize transition states. Screen reaction conditions (time, temperature, solvent) and monitor intermediates via LC-MS .

Key Methodological Recommendations

- Isomer Purity : Always validate cis/trans ratios using chiral columns or circular dichroism.

- Enzyme Assays : Use isoform-specific inhibitors (e.g., clorgyline for MAO-A) to avoid cross-reactivity.

- Computational Modeling : Pair MD simulations with experimental kinetics to elucidate isomer-specific binding dynamics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.